molecular formula C14H16N4O2 B11051430 6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

Cat. No.: B11051430
M. Wt: 272.30 g/mol
InChI Key: UKCCEWQZKLCGFC-UHFFFAOYSA-N
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Description

4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[321]oct-5-yl cyanide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide typically involves a domino reaction. One method involves the reaction of tetracyanoethyl ketones with aldehydes in the presence of a catalyst such as glycine in an aqueous medium. This method is known for its high efficiency and environmentally benign nature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide exerts its effects involves its interaction with specific molecular targets. The cyano groups and the imino functionality play crucial roles in its reactivity and biological activity. The compound can interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dicyano-6-imino-3-isopropyl-8,8-dimethyl-2,7-dioxabicyclo[3.2.1]oct-5-yl cyanide is unique due to its specific substitution pattern and the presence of isopropyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

6-imino-8,8-dimethyl-3-propan-2-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

InChI

InChI=1S/C14H16N4O2/c1-8(2)9-13(5-15,6-16)14(7-17)10(18)20-11(19-9)12(14,3)4/h8-9,11,18H,1-4H3

InChI Key

UKCCEWQZKLCGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C2(C(=N)OC(C2(C)C)O1)C#N)(C#N)C#N

Origin of Product

United States

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